2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one
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Overview
Description
2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one is a complex organic compound that features a triazole ring, a naphthalene moiety, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique structural properties may be leveraged in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter receptor function . The naphthalene moiety may enhance the compound’s ability to intercalate with DNA, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Shares the triazole ring and sulfanyl group but lacks the naphthalene moiety.
2-bromo-1-phenylethanone: A precursor in the synthesis of the target compound.
Uniqueness
The uniqueness of 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one lies in its combination of a triazole ring, a naphthalene moiety, and a sulfanyl group, which together confer a distinct set of chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C24H21N3OS |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-naphthalen-1-ylethanone |
InChI |
InChI=1S/C24H21N3OS/c28-22(21-12-6-10-18-9-4-5-11-20(18)21)16-29-24-26-25-23(19-13-14-19)27(24)15-17-7-2-1-3-8-17/h1-12,19H,13-16H2 |
InChI Key |
UHQWVDWQAHXXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(N2CC3=CC=CC=C3)SCC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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